1-(4-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one
Description
The compound 1-(4-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one features a methoxyphenyl ketone core linked to a 6-phenylpyridazine ring via a sulfanyl (-S-) bridge. Its structure combines aromaticity (methoxyphenyl and pyridazine) with a sulfur-containing moiety, making it relevant for applications in medicinal chemistry, material science, and catalysis. The para-methoxy group enhances electron-donating properties, while the pyridazine ring introduces nitrogen-based heteroaromaticity, which may influence solubility, reactivity, and biological activity .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-23-16-9-7-15(8-10-16)18(22)13-24-19-12-11-17(20-21-19)14-5-3-2-4-6-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVZAOYDSSIWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one typically involves the following steps:
Formation of the thioether linkage: This can be achieved by reacting a suitable thiol with a halogenated precursor under basic conditions.
Coupling reactions: The phenylpyridazinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds with similar structural motifs. For instance, novel pyridazine derivatives have shown significant cytotoxicity against various cancer cell lines by inhibiting JNK1, a kinase involved in cancer progression . The unique structure of 1-(4-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one suggests that it may also possess anticancer properties through similar mechanisms.
Enzyme Inhibition
Compounds featuring pyridazine rings have been investigated for their ability to inhibit specific enzymes. The thioether and methoxy groups may enhance binding affinity to target sites, potentially leading to the development of enzyme inhibitors that could be useful in treating diseases related to inflammation and cancer .
Study on Pyridazine Derivatives
A study focused on synthesizing novel 3,6-disubstituted pyridazine derivatives demonstrated their efficacy as preclinical anticancer candidates. These derivatives were evaluated for their ability to inhibit JNK1 and exhibited significant cytotoxicity against human liver hepatocellular carcinoma cell lines (HepG2). The selectivity index values indicated that some derivatives performed better than standard treatments like methotrexate .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of synthesized compounds with target proteins. This approach helps in understanding the mechanism of action and optimizing the structure for enhanced biological activity. For instance, compounds derived from similar structures were found to exhibit promising results in virtual screening against various targets .
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The thioether and methoxy groups may play roles in binding to the target site, while the phenylpyridazinyl group could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Research Implications and Gaps
- Bioactivity Data: Limited data exist for the target compound’s biological profile.
- Computational Insights : Molecular docking studies (e.g., pyridin-2(1H)-one derivatives) could predict binding affinities for the target compound’s pyridazine ring .
- Synthetic Optimization : Methods from adamantyl derivatives (e.g., Method B in ) may improve yields or purity.
Biological Activity
1-(4-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one is an organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a methoxyphenyl group and a phenylpyridazinyl group linked by a thioether, suggests various biological activities that are currently under investigation.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
Key Features :
- Methoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
- Thioether Linkage : May influence the compound's reactivity and interactions with biological targets.
- Pyridazine Ring : Known for its role in various pharmacological activities.
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. Compounds with similar structures often function as enzyme inhibitors or modulators, impacting pathways related to cancer, inflammation, or microbial resistance. The thioether and methoxy groups may enhance binding affinity to target sites, while the phenylpyridazinyl moiety could provide selectivity.
Anticancer Activity
Recent studies have explored the anticancer potential of pyridazine derivatives. For instance, a series of novel 3,6-disubstituted pyridazine derivatives were synthesized and evaluated for their ability to inhibit JNK1, a kinase involved in cancer progression. These compounds exhibited significant cytotoxicity against various cancer cell lines, indicating that similar structural motifs in this compound might also possess anticancer properties .
Antimicrobial Activity
Research has shown that compounds containing pyridazine rings often demonstrate antimicrobial properties. The thioether linkage may enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy against bacterial strains. Preliminary tests suggest that derivatives of this compound could be effective against resistant strains of bacteria .
Case Studies and Research Findings
-
Anticancer Studies :
- A study on pyridazine derivatives revealed that compounds with similar substitutions showed IC50 values in the low micromolar range against breast and lung cancer cell lines .
- Another investigation highlighted the role of methoxy substitutions in improving the selectivity and potency of anticancer agents .
- Antimicrobial Tests :
Data Table: Biological Activity Overview
Q & A
Q. What synthetic strategies are optimal for preparing 1-(4-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one, and how can reaction yields be improved?
Answer: The synthesis typically involves coupling the 4-methoxyphenyl ethanone core with a 6-phenylpyridazinyl sulfanyl group. Key steps include:
- Nucleophilic substitution : Reacting a halogenated pyridazine derivative (e.g., 6-phenylpyridazin-3-yl chloride) with a thiol-containing ethanone intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Solvent optimization : Ethanol or acetic acid improves solubility and reaction homogeneity, while elevated temperatures (80–100°C) enhance reaction rates .
- Catalyst selection : Acid catalysts (e.g., HCl or H₂SO₄) may accelerate thioether formation, but excess acid should be avoided to prevent decomposition .
Yield improvements require purity of intermediates (confirmed via TLC or HPLC) and inert atmospheres to minimize oxidation of sulfur moieties .
Q. How can the molecular structure of this compound be confirmed experimentally?
Answer: A multi-technique approach is recommended:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and non-covalent interactions (e.g., π-stacking in pyridazine rings) with precision (R factor < 0.06) .
- Spectroscopic analysis :
- Mass spectrometry : High-resolution LC-MS validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound across different cell lines?
Answer: Contradictions may arise from:
- Cell-type specificity : Test in multiple models (e.g., monolayer vs. suspension cultures) to assess variability in membrane permeability or metabolic activity .
- Dose-response optimization : Use logarithmic concentration ranges (e.g., 1 nM–100 μM) to identify IC₅₀ shifts caused by off-target effects at higher doses .
- Mechanistic studies : Perform competitive binding assays or molecular docking to evaluate target selectivity (e.g., kinase vs. GPCR binding) .
Document culture conditions (e.g., serum-free vs. supplemented media) to control for confounding factors .
Q. What computational methods are suitable for predicting the reactivity of the sulfanyl group in substitution reactions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The sulfanyl group’s HOMO often indicates susceptibility to oxidation or alkylation .
- Molecular dynamics simulations : Model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways .
- Transition state analysis : Identify energy barriers for SN2 vs. radical-based mechanisms using software like Gaussian or ORCA .
Q. How should researchers design experiments to analyze the compound’s stability under physiological conditions?
Answer:
- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at timed intervals (0, 6, 24, 48 hours) .
- Metabolite profiling : Use hepatocyte microsomes or S9 fractions to identify oxidative metabolites (e.g., sulfoxide/sulfone derivatives) via LC-MS/MS .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Methodological Challenges
Q. What strategies mitigate synthetic byproducts during thioether bond formation?
Answer:
- Purge steps : Use scavenger resins (e.g., thiourea-bound polymers) to trap unreacted halogenated intermediates .
- Temperature control : Maintain reactions below 100°C to prevent pyridazine ring decomposition .
- Chromatographic purification : Employ gradient silica gel columns (e.g., hexane/ethyl acetate) to separate thioether products from disulfide byproducts .
Q. How can crystallographic data be leveraged to predict solid-state properties relevant to formulation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
